N'1,N'4-bis(2-furylmethylene)succinohydrazide
Description
N'1,N'4-bis(2-furylmethylene)succinohydrazide is a Schiff base compound derived from the condensation of succinic dihydrazide with 2-furaldehyde. Its structure features two furylmethylene groups attached to the terminal hydrazide moieties of the succinohydrazide backbone. This compound belongs to a broader class of bis-hydrazones, which are characterized by their ability to form stable complexes with metal ions due to the presence of multiple donor atoms (N, O) .
Synthesis typically involves refluxing succinic dihydrazide with 2-furaldehyde in a polar solvent (e.g., ethanol or DMF), followed by crystallization. Structural confirmation is achieved via spectroscopic methods such as ¹H/¹³C-NMR, UV-Vis, and HRMS, as well as single-crystal X-ray diffraction in some cases .
Properties
IUPAC Name |
N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13(17-15-9-11-3-1-7-21-11)5-6-14(20)18-16-10-12-4-2-8-22-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWLYHYTOUZNX-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329361 | |
| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
797-24-0 | |
| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’1,N’4-bis(2-furylmethylene)succinohydrazide can be synthesized through a condensation reaction between succinohydrazide and 2-furaldehyde. The reaction typically involves mixing equimolar amounts of succinohydrazide and 2-furaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:
Succinohydrazide+2×2-Furaldehyde→N’1,N’4-bis(2-furylmethylene)succinohydrazide+2×Water
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(2-furylmethylene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis(2-furylmethylene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The hydrazone linkages can be reduced to form hydrazines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N’1,N’4-bis(2-furylmethylene)succinohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(2-furylmethylene)succinohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings and hydrazone linkages play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N'1,N'4-bis(pyridin-2-ylmethylene)succinohydrazide (H22)
- Structure : Replaces furyl groups with pyridinylmethylene substituents.
- Applications : Used in binuclear double-stranded helicates (e.g., Co-2, Ni-2, Zn-2) for catalytic conversion of CO₂ to cyclic carbonates.
- Performance: Co-2 exhibits a turnover frequency (TOF) of 3200 h⁻¹, superior to analogues with shorter (H21, malonohydrazide) or longer (H23, glutarohydrazide) spacers due to optimal ligand flexibility and metal coordination geometry .
N'1,N'4-bis(2-hydroxy-5-nitrobenzylidene)succinohydrazide (H4L)
- Structure : Incorporates nitro-substituted benzylidene groups.
- Applications : Fluorescent sensor for Fe³⁺ ions with high selectivity (detection limit: 0.1 μM).
- Comparison : Unlike the furyl derivative, H4L forms binuclear complexes with Zn(II), Cd(II), and Eu(III), demonstrating diverse luminescent properties (e.g., Eu-L emits strong red light at 615 nm) .
N'1,N'4-bis(4-hydroxyphenylmethylene)succinohydrazide
- Structure: Features phenolic substituents instead of furyl groups.
- Applications : Hard segment in polyurethanes (PUs) with enhanced thermal stability (decomposition temperature >300°C).
- Performance : PUs derived from this compound show superior mechanical strength compared to aliphatic diisocyanate-based analogues due to aromatic rigidity .
Key Comparative Data
Mechanistic and Functional Insights
- Catalysis : Pyridinylmethylene derivatives (H22) outperform furyl analogues in CO₂ conversion due to stronger π-π interactions between pyridine rings and substrates, enhancing substrate activation .
- Sensing: The electron-withdrawing nitro group in H4L enhances Fe³⁺ selectivity via chelation-enhanced quenching (CHEQ), a mechanism less pronounced in furyl derivatives .
- Thermal Stability : Aromatic substituents (e.g., 4-hydroxyphenyl) improve thermal resistance in polymers compared to heterocyclic (furyl) or aliphatic groups .
Research Findings and Implications
- Synthetic Flexibility: The succinohydrazide core allows modular functionalization, enabling tailored properties for catalysis, sensing, or materials science .
- Limitations : Furylmethylene derivatives generally exhibit lower thermal stability and catalytic activity compared to pyridinyl or nitro-substituted analogues, highlighting the need for structural optimization in specific applications .
Biological Activity
N'1,N'4-bis(2-furylmethylene)succinohydrazide, a hydrazone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.
Chemical Structure and Synthesis
This compound is synthesized through the condensation reaction of succinohydrazide with 2-furyl aldehyde. The resulting compound features a hydrazone linkage that contributes to its biological properties.
Antimicrobial Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition of bacterial growth is attributed to the ability of these compounds to disrupt cellular functions and inhibit enzyme activity critical for microbial survival .
Anticancer Properties
Several studies have explored the anticancer potential of hydrazone derivatives. This compound has been reported to induce apoptosis in cancer cell lines. Mechanistic studies suggest that this compound may activate caspase pathways, leading to programmed cell death . The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase-3 |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of induced inflammation. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been highlighted as a potential mechanism for its therapeutic effects .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leads to apoptosis.
- Cytokine Modulation : Reduction in cytokine levels contributes to its anti-inflammatory effects.
Case Studies
A notable case study involved the application of this compound in treating inflammatory disorders. In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study recorded a 60% decrease in inflammation markers after treatment over a period of two weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
